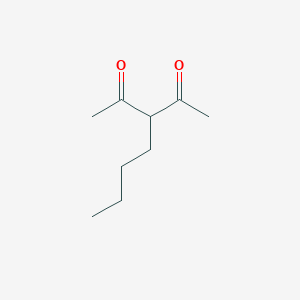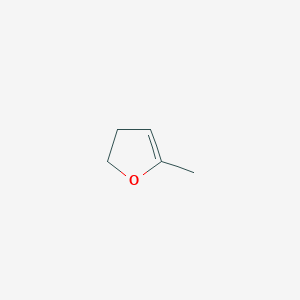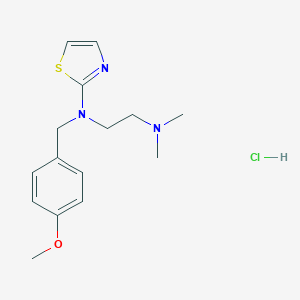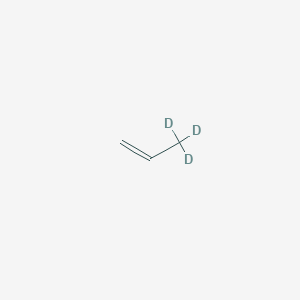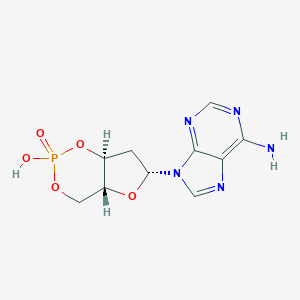
3',5'-Cyclic dAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3',5'-Cyclic dAMP, also known as cAMP, is a second messenger molecule that plays a crucial role in various cellular processes. It is synthesized from ATP by adenylyl cyclase and is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation.
Wirkmechanismus
The mechanism of action of 3',5'-Cyclic dAMP involves the binding of 3',5'-Cyclic dAMP to various intracellular proteins such as PKA (Protein Kinase A) and Epac (Exchange protein directly activated by 3',5'-Cyclic dAMP). The binding of 3',5'-Cyclic dAMP to PKA and Epac leads to the activation of various signaling pathways that regulate various cellular processes such as metabolism, gene expression, and cellular proliferation.
Biochemische Und Physiologische Effekte
3',5'-Cyclic dAMP has various biochemical and physiological effects. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3',5'-Cyclic dAMP has various advantages and limitations for lab experiments. One of the advantages of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes and signaling pathways, which makes it a valuable tool for studying various cellular processes. One of the limitations of using 3',5'-Cyclic dAMP in lab experiments is that it is involved in the regulation of various physiological processes, which makes it difficult to isolate the effects of 3',5'-Cyclic dAMP on a specific cellular process.
Zukünftige Richtungen
There are various future directions for the study of 3',5'-Cyclic dAMP. One of the future directions is to study the role of 3',5'-Cyclic dAMP in various diseases such as cancer and diabetes. Another future direction is to study the role of 3',5'-Cyclic dAMP in various cellular processes such as cell differentiation and apoptosis. Additionally, the development of new tools and techniques for studying 3',5'-Cyclic dAMP signaling pathways will provide new insights into the regulation of various cellular processes.
Conclusion:
In conclusion, 3',5'-Cyclic dAMP plays a crucial role in various cellular processes and signaling pathways. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the role of 3',5'-Cyclic dAMP in various diseases and cellular processes will provide new insights into the regulation of various physiological processes.
Wissenschaftliche Forschungsanwendungen
3',5'-Cyclic dAMP has been extensively studied in various scientific research fields. It is involved in the regulation of various physiological processes such as metabolism, gene expression, and cellular proliferation. It is also involved in the regulation of various signaling pathways such as the 3',5'-Cyclic dAMP-PKA (Protein Kinase A) pathway, which is involved in the regulation of various cellular processes such as metabolism, gene expression, and cellular proliferation.
Eigenschaften
CAS-Nummer |
1157-33-1 |
|---|---|
Produktname |
3',5'-Cyclic dAMP |
Molekularformel |
C10H12N5O5P |
Molekulargewicht |
313.21 g/mol |
IUPAC-Name |
9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine |
InChI |
InChI=1S/C10H12N5O5P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5/h3-7H,1-2H2,(H,16,17)(H2,11,12,13)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
MKMZAENVDZADSW-RRKCRQDMSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H](COP(=O)(O2)O)O[C@H]1N3C=NC4=C(N=CN=C43)N |
SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Kanonische SMILES |
C1C2C(COP(=O)(O2)O)OC1N3C=NC4=C(N=CN=C43)N |
Synonyme |
2'-deoxy cyclic AMP 3', 5'-cyclic deoxyadenylic acid 3',5'-cyclic-2'-dAMP cyclic d(ApAp) cyclic d(pApA) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



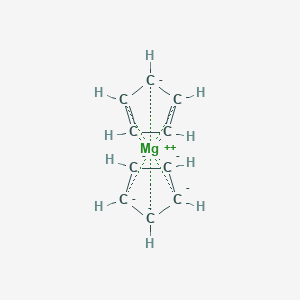
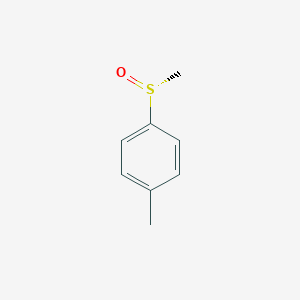
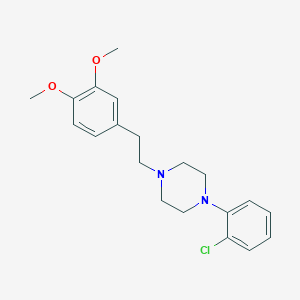
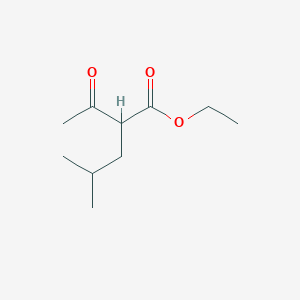
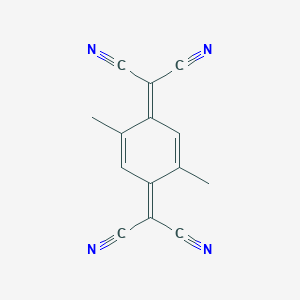
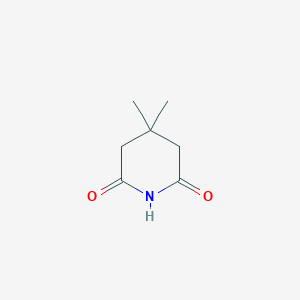
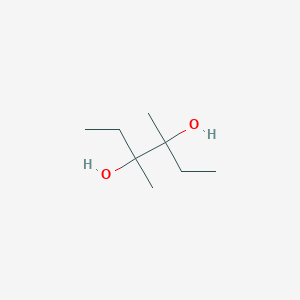
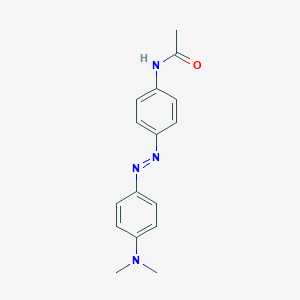
![Tetrasodium [(tetradecylimino)dimethylene]diphosphonate](/img/structure/B74340.png)
